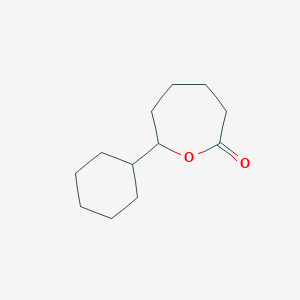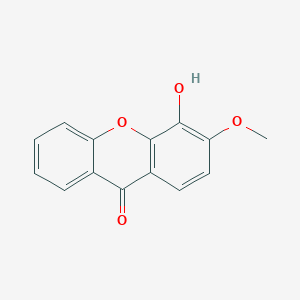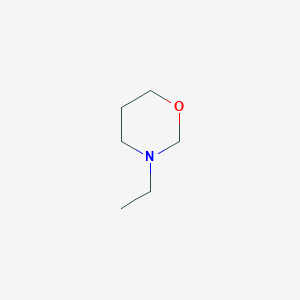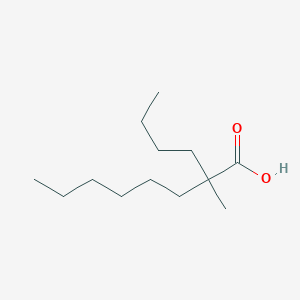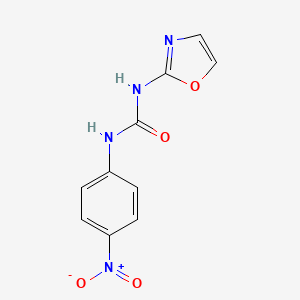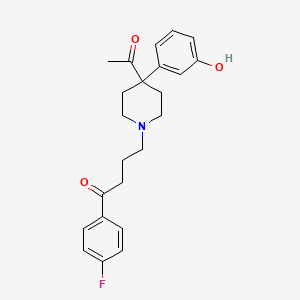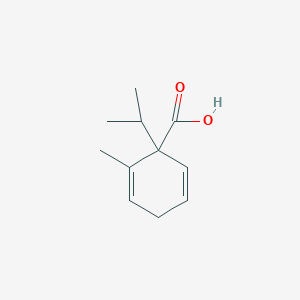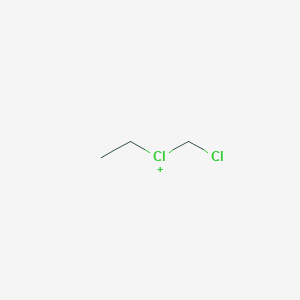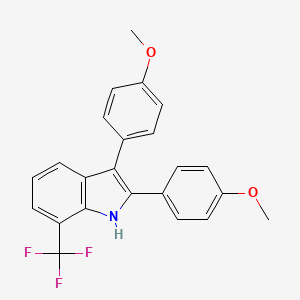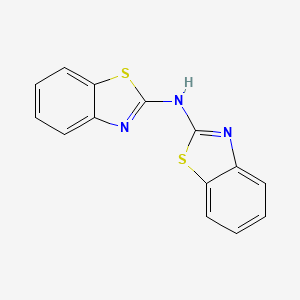![molecular formula C16H19N3O5 B14679874 (11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate CAS No. 32633-50-4](/img/structure/B14679874.png)
(11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[74002,7Streptomyces caespitosus. It exhibits antibacterial, antimycobacterial, and antiviral activities and has shown inhibitory effects on tumors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mitomycin B is typically synthesized through a series of complex organic reactions involving the fermentation of Streptomyces caespitosus. The process includes the isolation and purification of the compound from the fermentation broth. The synthetic route involves multiple steps, including the formation of the core structure and subsequent functional group modifications.
Industrial Production Methods
Industrial production of Mitomycin B involves large-scale fermentation processes. The bacterium Streptomyces caespitosus is cultured in bioreactors under controlled conditions to optimize the yield of Mitomycin B. The compound is then extracted, purified, and crystallized to achieve the desired purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
Mitomycin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different biological activities and properties .
Aplicaciones Científicas De Investigación
Mitomycin B has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying quinone chemistry and redox reactions.
Biology: Investigated for its antibacterial, antiviral, and antimycobacterial properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit tumor growth.
Industry: Utilized in the development of new antibiotics and chemotherapeutic agents
Mecanismo De Acción
Mitomycin B exerts its effects through several mechanisms:
DNA Cross-Linking: It forms covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication and transcription.
Inhibition of Enzymes: It inhibits enzymes involved in DNA synthesis and repair.
Generation of Reactive Oxygen Species: The compound generates reactive oxygen species, causing oxidative damage to cellular components
Comparación Con Compuestos Similares
Similar Compounds
Mitomycin C: Another mitomycin antibiotic with similar structure and function.
9-Epimitomycin B: An intermediate in the formation of Mitomycin B with similar biological activities
Uniqueness
Mitomycin B is unique due to its specific quinone structure and the presence of a methoxy group, which contributes to its distinct biological activities and chemical reactivity.
Propiedades
Número CAS |
32633-50-4 |
|---|---|
Fórmula molecular |
C16H19N3O5 |
Peso molecular |
333.34 g/mol |
Nombre IUPAC |
(11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate |
InChI |
InChI=1S/C16H19N3O5/c1-6-13(20)12-9(14(21)15(6)23-3)7(5-24-16(17)22)10-11-8(18(11)2)4-19(10)12/h7-8,10-11H,4-5H2,1-3H3,(H2,17,22) |
Clave InChI |
JLFQDMRSLOGEKF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3C2COC(=O)N)N4C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Chlorophenanthridin-6-yl)amino]ethanol](/img/structure/B14679795.png)
![2-[(E)-2-phenylethenyl]benzo[c]phenanthrene](/img/structure/B14679803.png)
